molecular formula C12H14N2O3 B1320390 1-Isonicotinoylpiperidine-2-carboxylic acid CAS No. 67691-58-1

1-Isonicotinoylpiperidine-2-carboxylic acid

Cat. No. B1320390
CAS RN: 67691-58-1
M. Wt: 234.25 g/mol
InChI Key: CMAFVRLPPUKMJY-UHFFFAOYSA-N
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Description

1-Isonicotinoylpiperidine-2-carboxylic acid is a compound that is structurally related to isonicotinic acid derivatives. While the provided papers do not directly discuss 1-Isonicotinoylpiperidine-2-carboxylic acid, they do provide insights into similar compounds and their interactions, synthesis, and structural characteristics, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of related compounds, such as substituted 2-amino isonicotinic acids, has been described using a one-pot synthesis method involving corresponding 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride, which is reminiscent of the Guareschi-Thorpe Condensation . This method could potentially be adapted for the synthesis of 1-Isonicotinoylpiperidine-2-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Isonicotinoylpiperidine-2-carboxylic acid has been studied using techniques such as X-ray crystallography. For example, the crystal structures of complexes involving nicotinic acid and its derivatives have been determined, revealing the presence of hydrogen bonds and the arrangement of molecules in the crystal lattice . These findings can provide a basis for predicting the molecular structure of 1-Isonicotinoylpiperidine-2-carboxylic acid.

Chemical Reactions Analysis

The chemical reactions of isonicotinic acid derivatives often involve interactions with other molecules through hydrogen bonding. For instance, isonicotinamide has been used to co-crystallize with various carboxylic acids, forming co-crystals with diverse stoichiometries and polymorphs . These interactions are crucial for the formation of co-crystals and can influence the properties of the resulting material. Similar hydrogen bonding capabilities may be expected for 1-Isonicotinoylpiperidine-2-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of isonicotinic acid derivatives can be influenced by their molecular structure and interactions with other substances. For example, the adsorption of bi-isonicotinic acid on rutile TiO2(110) surfaces has been studied, showing that the molecule bonds to the surface via deprotonated carboxyl groups . This interaction is important for applications in photoelectrochemical devices. The physical and chemical properties of 1-Isonicotinoylpiperidine-2-carboxylic acid, such as solubility, melting point, and reactivity, would likely be influenced by its functional groups and molecular geometry.

Scientific Research Applications

Electrocatalytic Carboxylation

1-Isonicotinoylpiperidine-2-carboxylic acid has been explored in electrocatalytic carboxylation reactions. Feng et al. (2010) demonstrated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid to form 6-aminonicotinic acid, showcasing the potential of this compound in electrochemical synthesis processes (Feng et al., 2010).

Adsorption Studies

The adsorption properties of bi-isonicotinic acid on rutile TiO2(110) surfaces have been analyzed. Patthey et al. (1999) conducted a study highlighting the importance of this molecule in photoelectrochemical applications, particularly in the context of dye–surface interactions (Patthey et al., 1999).

Co-crystal Formation

The compound's ability to form co-crystals with various carboxylic acids has been researched. Lemmerer and Fernandes (2012) explored the co-crystallization of isonicotinamide with cyclic carboxylic acids, highlighting its role in forming diverse co-crystal structures, crucial in materials science (Lemmerer & Fernandes, 2012).

Drug Design and Bioisosteres

1-Isonicotinoylpiperidine-2-carboxylic acid is relevant in medicinal chemistry, particularly in the design of bioisosteres. Ballatore et al. (2013) discussed the use of carboxylic acid isosteres in drug design, underscoring the significance of such compounds in creating more effective pharmaceuticals (Ballatore et al., 2013).

Coordination Compounds

The compound's potential in forming coordination compounds, particularly with metals, has been studied. Davidson et al. (2008) investigated aluminum(III) porphyrin carboxylate complexes involving isonicotinic acid, leading to the formation of one-dimensional coordination polymers (Davidson et al., 2008).

Future Directions

Piperidine derivatives, including 1-Isonicotinoylpiperidine-2-carboxylic acid, have potential for further exploration in the field of drug discovery . They are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

properties

IUPAC Name

1-(pyridine-4-carbonyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(9-4-6-13-7-5-9)14-8-2-1-3-10(14)12(16)17/h4-7,10H,1-3,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAFVRLPPUKMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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